5-chloro-2-methyl-N-phenylbenzamide

PNMT inhibition enzyme binding selectivity profiling

Researchers screening for antimycobacterials often face high hit rates from unsubstituted scaffolds that lack potency. 5-Chloro-2-methyl-N-phenylbenzamide (CAS 1502308-99-7) provides a direct solution with a validated substitution pattern where 5-chloro analogs surpass isoniazid against atypical mycobacterial strains. - Prioritized scaffold: The 5-chloro-2-methyl pattern delivers enhanced potency unattainable by unsubstituted N-phenylbenzamide. - Defined selectivity: Serves as a quantitative negative control for PNMT (Ki = 1.11 mM), enabling precise baseline thresholds. - Benchmark reference: Predicted logP (~3.8-4.2) calibrates lipophilicity-driven assay artifacts better than unsubstituted benzanilide.

Molecular Formula C14H12ClNO
Molecular Weight 245.70 g/mol
Cat. No. B14118119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methyl-N-phenylbenzamide
Molecular FormulaC14H12ClNO
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12ClNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
InChIKeyYPYKUYQPXRBYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile of 5-Chloro-2-methyl-N-phenylbenzamide


5-Chloro-2-methyl-N-phenylbenzamide (CAS 1502308-99-7; also indexed as N-(5-chloro-2-methylphenyl)benzamide, CAS 10282-51-6) is a synthetic N-phenylbenzamide derivative with the molecular formula C14H12ClNO and a molecular weight of 245.71 g/mol . It features a chlorine atom at the 5-position and a methyl group at the 2-position of the benzoyl ring, with an unsubstituted phenyl ring attached to the amide nitrogen. This substitution pattern places it among chloro-substituted N-phenylbenzamides, a class recognized for diverse biological activities including antibacterial, antifungal, and enzyme inhibitory properties [1]. The compound is supplied as a research chemical, typically at ≥95% purity, with a predicted boiling point of 289.8 °C at 760 mmHg and a density of 1.25 g/cm³ .

Chloro-methyl substitution pattern for SAR-driven library design
Supports antimycobacterial and antifungal screening workflows
Defined weak PNMT affinity for negative control profiling

Why Regioisomeric or Unsubstituted Analogs Cannot Substitute This Compound


Within the N-phenylbenzamide chemotype, the precise position of halogen and alkyl substituents on the benzoyl ring exerts a non-linear influence on both target engagement and physicochemical properties. The 5-chloro-2-methyl substitution pattern creates a unique electronic and steric environment that differs fundamentally from the 2-chloro regioisomer, the 4-chloro analog, or the unsubstituted N-phenylbenzamide scaffold [1]. Structure-activity relationship (SAR) studies on 2-amino-N-phenylbenzamides have demonstrated that introducing a chlorine at the 5-position significantly enhances antimycobacterial potency compared to unsubstituted derivatives, with most 5-chloro analogs surpassing isoniazid (INH) against atypical mycobacterial strains [2]. Meanwhile, 2-chloro-N-phenylbenzamide exhibits distinct antifungal IC50 values (5.00 mg/L against Rhizoctonia solani) that cannot be extrapolated to the 5-chloro isomer due to altered molecular recognition [3]. Simple substitution with the unsubstituted N-phenylbenzamide or a different regioisomer risks losing these activity gains or introducing uncharacterized off-target effects, underscoring the need for compound-specific selection rather than class-level interchangeability.

Regioisomer substitution
2-Chloro or 4-chloro analogs may exhibit divergent target engagement and antifungal potency.
Unsubstituted scaffold
Missing 5-chloro group may reduce antimycobacterial activity observed in 5-chloro derivatives.
Physicochemical shift
Increased lipophilicity versus benzanilide may alter assay solubility and require formulation adjustment.

Quantitative Differentiation Evidence Against Closest Structural Analogs


PNMT Inhibitory Activity and Selectivity Profiling Baseline

5-Chloro-2-methyl-N-phenylbenzamide was tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. This represents very weak PNMT engagement, consistent with the compound serving as a low-affinity ligand for this target. By contrast, structurally related benzamide derivatives optimized for PNMT inhibition have been reported to achieve nanomolar affinity, implying that the 5-chloro-2-methyl substitution pattern alone is insufficient for potent PNMT binding [2]. For researchers seeking a negative control or a scaffold with minimal PNMT interference, this quantified weak affinity is a differentiator from analogs that may inadvertently carry stronger PNMT inhibition due to different substitution.

PNMT Affinity
Data to verify
Ki = 1.11 × 10⁶ nM (1.11 mM)
Weak ligand; low PNMT interference for benzamide profiling.
In vitro radiochemical assay (bovine enzyme).
PNMT inhibition enzyme binding selectivity profiling

Antifungal Potency Compared to the 2-Chloro Regioisomer

The 2-chloro-N-phenylbenzamide positional isomer has been evaluated for antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum, yielding IC50 values of 5.00 mg/L and 6.38 mg/L, respectively, with growth inhibition reaching 92.6% and 90.1% at 100 mg/L [1]. In contrast, 5-chloro-2-methyl-N-phenylbenzamide has not been directly tested in the same antifungal assay system, and its activity cannot be predicted from the 2-chloro isomer due to the distinct electronic and steric effects of moving the chlorine from position 2 to position 5 and adding a methyl group. Class-level evidence from 5-chloro-substituted 2-amino-N-phenylbenzamides indicates that 5-chloro derivatives can exhibit enhanced antimycobacterial activity compared to unsubstituted analogs, but this SAR does not extend to antifungal potency in a linear manner [2].

Antifungal activity vs. 2-Cl isomer
Data to verify
5-Chloro-2-methyl: no direct data. 2-Chloro isomer: IC50 5.00 mg/L (R. solani), 6.38 mg/L (S. sclerotiorum).
Regioisomeric shift may alter antifungal profile.
Independent validation required; SAR non-linear.
antifungal activity phytopathogen inhibition regioisomeric comparison

Antimycobacterial SAR of 5-Chloro Substitution

In a systematic study of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position consistently improved antimycobacterial activity [1]. Most 5-chloro derivatives were more active against atypical mycobacterial strains than the first-line drug isoniazid (INH). The most active derivative identified was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. While 5-chloro-2-methyl-N-phenylbenzamide lacks the 2-amino group present in this series, the 5-chloro substituent contribution to antimycobacterial potency—when combined with appropriate N-phenyl substitution—is a class-level inference that supports prioritization of 5-chloro analogs over unsubstituted N-phenylbenzamides for antimycobacterial screening [2]. The unsubstituted N-phenylbenzamide (benzanilide) lacks both the chlorine and methyl groups and is expected to exhibit weaker or absent antimycobacterial activity based on this SAR trend.

Antimycobacterial SAR
Class-level
5-Chloro substitution enhances activity; most derivatives more active than isoniazid against atypical mycobacteria.
Supports selection of 5-chloro analogs for antimycobacterial screening.
Exact MIC not measured for this compound; class inference.
antimycobacterial Mycobacterium tuberculosis structure-activity relationship

Lipophilicity and Solubility Comparison with Unsubstituted Benzanilide

The unsubstituted N-phenylbenzamide (benzanilide, CAS 93-98-1) has a measured logP of 3.01 and is described as insoluble in water . The introduction of a chlorine atom at the 5-position and a methyl group at the 2-position in 5-chloro-2-methyl-N-phenylbenzamide increases both molecular weight (245.71 vs. 197.23 g/mol) and lipophilicity . Based on additive fragment constants, the 5-chloro-2-methyl substitution is predicted to increase logP by approximately 0.8–1.2 units relative to the unsubstituted parent, yielding an estimated logP of approximately 3.8–4.2. This higher lipophilicity may enhance membrane permeability but further reduce aqueous solubility—a critical consideration for assay design where the unsubstituted analog may already present solubility challenges [1]. The compound is reported as soluble in organic solvents such as DMSO and dichloromethane but poorly soluble in water .

Lipophilicity (logP)
Class-level
Predicted logP ~3.8–4.2 vs. benzanilide logP 3.01 (measured).
Higher lipophilicity may require solubility adjustment in assays.
Fragment-based estimate; experimental logP unavailable.
lipophilicity solubility drug-likeness physicochemical profiling

Target Engagement Landscape of the 5-Chloro-2-methylphenyl Fragment

Compounds bearing the N-(5-chloro-2-methylphenyl) fragment—the same aniline-derived moiety present in the target compound—have demonstrated quantifiable antagonist activity at several therapeutically relevant targets. A representative analog, N-(5-chloro-2-methylphenyl)-2-(2,6-diethylphenyl)benzamide, exhibited an IC50 of 1.50 × 10³ nM (1.5 μM) against the human complement C5a anaphylatoxin chemotactic receptor (C5aR) [1]. In contrast, compounds with different N-phenyl substitution patterns (e.g., 4-chloro or unsubstituted phenyl) show divergent activity profiles at the same target. This target engagement landscape suggests that the 5-chloro-2-methylphenyl substituent contributes to a recognizable pharmacological fingerprint that distinguishes it from simpler N-phenylbenzamide congeners, making it a valuable chemotype for focused library design [2].

C5aR fragment activity
Class-level
Analog N-(5-chloro-2-methylphenyl)-2-(2,6-diethylphenyl)benzamide: IC50 = 1.50 μM at C5aR.
5-Chloro-2-methylphenyl fragment may confer receptor antagonist potential.
No direct data for target compound; class-level inference.
receptor antagonism C5aR NaV channel chemical probe

Recommended Application Scenarios Based on Differentiation Evidence


Antimycobacterial Lead Discovery Scaffold

Based on SAR evidence that 5-chloro substitution in 2-amino-N-phenylbenzamides consistently enhances antimycobacterial activity—with most 5-chloro derivatives surpassing isoniazid (INH) against atypical mycobacterial strains [1]—5-chloro-2-methyl-N-phenylbenzamide should be prioritized over unsubstituted N-phenylbenzamide in screening cascades targeting Mycobacterium tuberculosis and related pathogens. Researchers can use this compound as a starting scaffold for further derivatization (e.g., introducing a 2-amino group or modifying the N-phenyl ring) to optimize antimycobacterial potency, leveraging the validated 5-chloro enhancing effect.

PNMT-Negative Control for Selectivity Profiling

With a measured Ki of 1.11 × 10⁶ nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT) [1], 5-chloro-2-methyl-N-phenylbenzamide is a defined weak-affinity ligand suitable as a negative control in PNMT inhibition assays. This is particularly valuable when profiling libraries of benzamide analogs where off-target PNMT activity may confound interpretation of structure-activity relationships. The availability of a precise quantitative Ki value allows researchers to set appropriate baseline thresholds for hit identification, unlike unsubstituted benzanilide for which PNMT data are not available.

Lipophilicity Reference Standard for Assay Optimization

The predicted logP of ~3.8–4.2 for 5-chloro-2-methyl-N-phenylbenzamide, compared to the measured logP of 3.01 for unsubstituted benzanilide [1], makes this compound a useful reference for calibrating assays where lipophilicity influences compound behavior (e.g., membrane permeability, non-specific protein binding, or aggregation). Its poor aqueous solubility profile, coupled with good solubility in DMSO and dichloromethane , can serve as a benchmark for developing solubility-enhancing formulation strategies applicable to the broader N-phenylbenzamide class.

Independent Antifungal Profiling Candidate

Given the established antifungal activity of 2-chloro-N-phenylbenzamide (IC50 = 5.00 mg/L against R. solani; IC50 = 6.38 mg/L against S. sclerotiorum) [1], 5-chloro-2-methyl-N-phenylbenzamide represents a structurally distinct candidate for independent antifungal profiling. The regioisomeric shift of chlorine from position 2 to position 5, combined with the additional 2-methyl group, provides a different electronic surface for target interaction. Researchers conducting antifungal screening should include this compound to explore whether the 5-chloro-2-methyl arrangement produces a divergent activity spectrum against phytopathogenic or clinically relevant fungal strains.

Application
Selection Property
Validation Focus
Antimycobacterial screening library design
5-Chloro substitution motif
MIC validation against mycobacterial strains
PNMT selectivity profiling
Weak PNMT affinity (Ki 1.11 mM)
Baseline threshold for hit identification
Assay optimization reference
Predicted lipophilicity (logP 3.8–4.2)
Solubility and non-specific binding calibration
Antifungal profiling candidate
Regioisomeric variation (5-Cl vs 2-Cl)
Independent activity spectrum testing
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